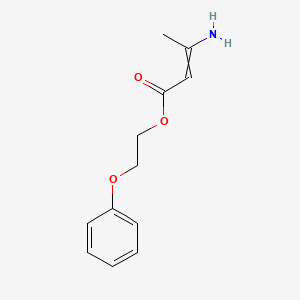

2-Phenoxyethyl 3-aminobut-2-enoate

Description

Significance of β-Amino Esters and Enamines in Organic Chemistry

β-Amino esters and enamines are fundamental building blocks in modern organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. acgpubs.org

Enamines, which are unsaturated compounds typically derived from the condensation of an aldehyde or ketone with a secondary amine, are considered nitrogen analogs of enols. wikipedia.org They are effective nucleophiles, a property stemming from a resonance structure that places a negative charge on the α-carbon. jove.commasterorganicchemistry.com This nucleophilicity makes them valuable intermediates for forming new carbon-carbon bonds through reactions like alkylations and acylations, famously exemplified by the Stork enamine reaction. wikipedia.orgjove.com

β-Amino esters are key structural motifs found in numerous biologically active compounds and serve as crucial intermediates for synthesizing β-lactam antibiotics and other valuable molecules. cambridge.org Their synthesis is an area of significant research interest, with methods including Mannich-type reactions and the conjugate addition of amines to α,β-unsaturated esters. organic-chemistry.orgorganic-chemistry.org The combination of the amine and ester functionalities in β-amino esters provides a scaffold that can be readily modified to create more complex molecular architectures. acgpubs.orgcambridge.org

Nitrogen-containing scaffolds are among the most significant structural components of therapeutic agents and other functional materials. mdpi.commdpi.com These structures are prevalent in a vast number of natural products, including alkaloids, vitamins, and antibiotics, as well as in synthetic pharmaceuticals, agrochemicals, and dyes. mdpi.comelsevierpure.comopenmedicinalchemistryjournal.com In fact, nitrogen heterocycles represent nearly 60% of all FDA-approved drugs. mdpi.com

The utility of β-enamino esters like 2-Phenoxyethyl 3-aminobut-2-enoate lies in their capacity to act as precursors for a variety of nitrogen-containing heterocycles. acgpubs.orgorganic-chemistry.org The enamine functionality can be transformed through various cyclization reactions to build rings such as pyridines and pyrroles, demonstrating their role as foundational elements in medicinal chemistry. numberanalytics.comnih.gov

Structural Features and Electronic Configuration of 2-Phenoxyethyl 3-aminobut-2-enoate

The chemical behavior and synthetic potential of 2-Phenoxyethyl 3-aminobut-2-enoate are dictated by its unique combination of functional groups and the resulting electronic landscape of the molecule.

The structure of 2-Phenoxyethyl 3-aminobut-2-enoate contains two key functional groups: an enamine and an ester.

Enamine Moiety : This part of the molecule consists of an amino group attached to a carbon-carbon double bond (C=C-N). This arrangement is characterized by the conjugation of the nitrogen atom's lone pair of electrons with the π-system of the double bond. jove.com This conjugation polarizes the C=C bond, making the β-carbon nucleophilic. jst.go.jp The enamine-imine tautomerism is analogous to the more familiar keto-enol tautomerism. wikipedia.org

Ester Moiety : The compound features a 2-phenoxyethyl ester group. This consists of a carbonyl group bonded to an oxygen atom, which is in turn linked to a phenoxyethyl group (-OCH₂CH₂OPh). The ester group is generally planar and influences the molecule's reactivity and physical properties.

The combination of these moieties results in a β-enamino ester, a system where the electron-withdrawing character of the ester group modifies the electronic properties of the enamine.

Table 1: Structural Components of 2-Phenoxyethyl 3-aminobut-2-enoate

| Component | Formula/Structure | Key Features |

|---|---|---|

| 3-Aminobut-2-enoate Core | -C(O)-C=C(N)-C | Enamine conjugated with an ester carbonyl group. |

| 2-Phenoxyethyl Group | -OCH₂CH₂-O-C₆H₅ | Provides steric bulk and influences solubility. |

| Amine Group | -NH₂ | Primary amine, capable of hydrogen bonding. |

| Ester Group | -C(O)O- | Electron-withdrawing group, site for hydrolysis. |

This table was generated by the AI based on general chemical principles.

The carbon-carbon double bond in the enamine portion of 2-Phenoxyethyl 3-aminobut-2-enoate allows for the existence of geometric isomers, designated as E and Z. The relative stability and formation of these isomers are influenced by several factors:

Steric Hindrance : The spatial arrangement of the substituents around the double bond can favor the isomer with less steric clash.

Intramolecular Hydrogen Bonding : In the Z-isomer of related primary enamines (where the amino and ester groups are cis), a strong intramolecular hydrogen bond can form between the N-H of the amine and the carbonyl oxygen of the ester. researchgate.net This interaction often makes the Z-isomer more stable.

Solvent Effects : The polarity of the solvent can influence the equilibrium between the E and Z isomers. mdpi.com

The configuration of enamines is typically determined using NMR spectroscopy, where the chemical shift of the vinyl proton and the observation of through-space correlations in a 2D NOESY experiment can distinguish between the isomers. mdpi.com For many β-enamino esters synthesized from primary amines, the Z-isomer is often the thermodynamically preferred product due to the stabilizing intramolecular hydrogen bond. acs.org

Historical Overview of Enamino Ester Research Relevant to 2-Phenoxyethyl 3-aminobut-2-enoate

The synthetic utility of enamines was significantly advanced in the 1950s and 1960s, largely through the pioneering work of Gilbert Stork, leading to the development of the Stork enamine alkylation. jove.comnumberanalytics.com This reaction established enamines as practical and less reactive alternatives to enolates for the α-alkylation and α-acylation of ketones and aldehydes. wikipedia.orgjove.com

The synthesis of β-enamino esters themselves has a long history, with early methods often involving the simple condensation of β-keto esters with amines. organic-chemistry.orgacgpubs.org Over the years, numerous improved and more versatile synthetic methods have been developed. These include:

Catalytic Methods : The use of various catalysts, such as scandium(III) triflate, ceric ammonium (B1175870) nitrate (B79036), and lanthanum trichloride, has been shown to efficiently promote the reaction between β-dicarbonyl compounds and amines under mild, often solvent-free, conditions. acgpubs.org

Blaise Reaction : This classic reaction involves the reaction of nitriles with organozinc reagents derived from α-halo esters to produce β-enamino esters. organic-chemistry.org

Hydroamination : The direct addition of amines to electron-deficient alkynes, such as propiolate esters, provides a direct route to β-enamino esters, with catalysts based on gold or other transition metals often used to control regioselectivity. organic-chemistry.org

Research from the late 20th and early 21st centuries has focused on developing stereoselective methods for the synthesis and reduction of chiral β-enamino esters, providing access to enantiopure β-amino esters and γ-amino alcohols, which are valuable building blocks for natural product synthesis. acs.orgacs.orgacs.org This body of work underscores the enduring importance of enamino esters as key intermediates in organic synthesis.

Scope and Objectives of Research on 2-Phenoxyethyl 3-aminobut-2-enoate

While dedicated research on 2-Phenoxyethyl 3-aminobut-2-enoate is limited, the objectives for its study can be inferred from the broader context of β-aminoenoate chemistry. A primary objective would be to explore its utility as a building block in organic synthesis. The dual functionality of the β-aminoenoate system allows for a range of chemical transformations.

Key Research Objectives would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to 2-Phenoxyethyl 3-aminobut-2-enoate and thoroughly characterizing its chemical and physical properties. This would involve spectroscopic analysis to confirm its structure.

Reaction Chemistry Exploration: Investigating the reactivity of 2-Phenoxyethyl 3-aminobut-2-enoate in various organic reactions. This could include its use in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Intermediate for Target-Oriented Synthesis: Employing 2-Phenoxyethyl 3-aminobut-2-enoate as a key intermediate in the synthesis of more complex molecules with potential biological activity. The phenoxyethyl group could be a crucial pharmacophore or a modifying group to tune the properties of a lead compound.

Comparative Studies: Comparing the reactivity and properties of 2-Phenoxyethyl 3-aminobut-2-enoate with other alkyl 3-aminobut-2-enoates to understand the influence of the phenoxyethyl group on its chemical behavior.

The following table outlines the key research areas and their potential significance for the study of compounds like 2-Phenoxyethyl 3-aminobut-2-enoate:

| Research Area | Potential Significance |

| Synthetic Methodology | Development of novel and efficient routes to functionalized β-aminoenoates. |

| Heterocyclic Synthesis | Access to a diverse range of nitrogen-containing heterocyclic compounds. |

| Medicinal Chemistry | Potential for the discovery of new bioactive molecules. |

| Materials Science | Incorporation of the phenoxyethyl moiety into polymers or other materials. |

Due to the limited direct research on 2-Phenoxyethyl 3-aminobut-2-enoate, the following data is presented for a close structural analogue, 2-Ethoxyethyl 3-aminobut-2-enoate , to provide context for the anticipated chemical properties.

Table 1: Physicochemical Properties of 2-Ethoxyethyl 3-aminobut-2-enoate nih.gov

| Property | Value |

| Molecular Formula | C8H15NO3 |

| Molecular Weight | 173.21 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 173.10519334 Da |

| Topological Polar Surface Area | 61.6 Ų |

Note: The data in this table pertains to 2-Ethoxyethyl 3-aminobut-2-enoate as a representative analogue. nih.gov

Structure

3D Structure

Properties

CAS No. |

52937-93-6 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-phenoxyethyl 3-aminobut-2-enoate |

InChI |

InChI=1S/C12H15NO3/c1-10(13)9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3 |

InChI Key |

YLYIZDJUFXCITF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OCCOC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Phenoxyethyl 3 Aminobut 2 Enoate and Its Structural Analogs

Conventional Synthetic Routes to β-Amino Esters and β-Enamino Esters

The synthesis of β-amino and β-enamino esters is foundational in organic chemistry, serving as a gateway to a wide array of valuable compounds such as β-amino acids, peptides, and various pharmaceuticals. acgpubs.org These structures are typically assembled through two principal pathways: the condensation of carbonyl compounds with amines and the conjugate addition of amines to unsaturated systems.

Direct Condensation Approaches

The most traditional and widely exploited method for synthesizing β-enamino esters involves the direct condensation of a β-dicarbonyl compound with an amine. researchgate.net This approach is valued for its straightforward nature, typically involving the reaction of a β-ketoester with a primary or secondary amine, which results in the formation of a C-N bond and the elimination of a water molecule.

The synthesis of 2-Phenoxyethyl 3-aminobut-2-enoate can be achieved by the direct reaction of its corresponding β-ketoester, 2-phenoxyethyl acetoacetate (B1235776), with ammonia (B1221849). This reaction is a classic example of enamine formation from a 1,3-dicarbonyl compound.

A closely related synthesis, that of 2-cyanoethyl 3-aminobut-2-enoate, provides a clear procedural model. In this synthesis, 2-cyanoethyl acetoacetate is dissolved in methanol, cooled, and saturated with a slow stream of ammonia gas over several hours. prepchem.com After a period of storage at low temperature, the product crystallizes and can be collected. prepchem.com This method highlights a gentle and direct route to the desired β-enamino ester functionality without the need for harsh reagents. The general reaction is as follows:

Figure 1: General reaction scheme for the synthesis of a β-enamino ester from a β-ketoester and ammonia.

This direct condensation is a cornerstone for producing a variety of β-enamino esters from readily available starting materials. nih.gov

While the direct condensation of β-ketoesters and amines is a fundamental reaction, its efficiency and selectivity are highly dependent on the chosen reaction conditions. Historically, these reactions were often performed in refluxing aromatic hydrocarbons to facilitate the azeotropic removal of water. researchgate.net However, modern synthetic chemistry has seen a shift towards more efficient, milder, and environmentally benign methodologies.

The influence of catalysts is particularly noteworthy. A wide range of catalysts have been employed to improve reaction rates and yields, often under milder conditions such as at room temperature or in the absence of a solvent. researchgate.netacgpubs.org Lewis acids like Zinc(II) perchlorate (B79767) (Zn(ClO4)2), Scandium(III) triflate (Sc(OTf)3), and Cobalt(II) chloride (CoCl2) have proven effective in catalyzing the enamination of β-dicarbonyl compounds, leading to high yields of the desired products. acgpubs.org Additionally, the use of ultrasound or microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields. acgpubs.orgorganic-chemistry.org

The table below summarizes various catalytic systems and conditions reported for the synthesis of β-enamino esters and their impact on reaction outcomes.

| Catalyst/Condition | Amine Substrate | Starting Material | Yield (%) | Key Advantages | Reference(s) |

| Sc(OTf)₃ (5 mol%) | Various amines | β-Keto esters | 70-95% | Solvent-free, reusable catalyst. | acgpubs.org |

| CoCl₂ | Various amines | 1,3-Dicarbonyls | 75-95% | Solvent-free, room temperature. | acgpubs.org |

| LaCl₃·7H₂O | Various amines | β-Keto carbonyls | 85-93% | Room temperature, mild conditions. | acgpubs.org |

| Zn(ClO₄)₂·6H₂O | Primary & secondary amines | Keto esters | >70% | High efficiency. | acgpubs.org |

| Acetic Acid/Ultrasound | Various amines | β-Keto esters | Good | Solvent-free, environmentally benign. | organic-chemistry.org |

| Microwave Irradiation | Various amines | β-Dicarbonyls | >90% | Solvent-free, catalyst-free, rapid. | acgpubs.org |

This data illustrates a clear trend towards developing more sustainable and efficient protocols that minimize waste, energy consumption, and the use of hazardous solvents, while maximizing product yield.

Aza-Michael Addition Strategies

An alternative and powerful strategy for the synthesis of β-amino esters is the aza-Michael addition, which involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound. buchler-gmbh.com This reaction is a fundamental method for C-N bond formation and is particularly valuable for creating saturated β-amino ester frameworks, which are direct precursors to many biologically active molecules. thieme-connect.comacs.org

The core of the aza-Michael reaction involves the 1,4-addition of a primary or secondary amine to an electron-deficient alkene, such as an acrylate (B77674) ester. thieme-connect.comacs.org This process directly furnishes a β-amino ester. The reaction can be promoted using various catalysts or even on solid supports like silica (B1680970) gel, which can facilitate a solvent-free protocol and allow for easy recycling of the surface. thieme-connect.com The versatility of this method is demonstrated by its compatibility with a wide range of aliphatic and aromatic amines, which generally provide the desired adducts in good to excellent yields. thieme-connect.com

Figure 2: General scheme for the Aza-Michael addition of an amine to an α,β-unsaturated ester.

This reaction is a cornerstone for the synthesis of β-amino carbonyl derivatives and has been extensively studied and optimized. acs.org

When the aza-Michael addition leads to the formation of new stereocenters, controlling the stereochemical outcome becomes a critical challenge. The development of asymmetric aza-Michael reactions is a major focus in modern organic synthesis, aiming to produce chiral β-amino esters with high enantioselectivity and diastereoselectivity. buchler-gmbh.comacs.org

A primary challenge is that the α-proton of the resulting β-amino ester product is acidic, which can lead to facile epimerization and erode any stereoselectivity achieved during the reaction. nih.gov Several sophisticated strategies have been developed to overcome this limitation and exert precise stereocontrol.

Key Strategies for Stereocontrol in Aza-Michael Additions:

| Strategy | Description | Example | Outcome | Reference(s) |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into one of the reactants to direct the stereochemical course of the addition. It is removed in a subsequent step. | (S,S)-(+)-pseudoephedrine is used as a chiral auxiliary on an α,β-unsaturated amide. | The conjugate addition of lithium benzylamides proceeds with high diastereoselectivity. The adducts can be converted to chiral β-amino esters with no loss of optical purity. | acs.org |

| Organocatalysis | Small, chiral organic molecules are used in catalytic amounts to induce enantioselectivity. | Cinchona alkaloid derivatives (e.g., 9-epi-9-amino-9-deoxyquinine) are used to activate the reactants through hydrogen bonding. | Can achieve excellent enantioselectivity (95-99% ee) in the addition of nitrogen nucleophiles to α,β-unsaturated ketones. | buchler-gmbh.comnih.gov |

| Crystallization-Induced Diastereomer Transformation (CIDT) | The reaction is coupled with the crystallization of one specific diastereomer from the reaction mixture, shifting the equilibrium towards the desired product. | In the Michael addition of β-keto esters to nitroolefins, a crystalline product is formed, allowing a single stereoisomer to be isolated by filtration. | Overcomes the issue of epimerization by thermodynamically favoring the crystalline diastereomer, achieving excellent enantio- and diastereoselectivity. | nih.gov |

These strategies highlight the sophisticated approaches required to address the challenge of stereocontrol in the synthesis of complex chiral molecules. While the aza-Michael reaction is a powerful tool, its application in asymmetric synthesis requires careful selection of catalysts, substrates, and reaction conditions to prevent the loss of stereochemical integrity. nih.govrsc.org

Mannich-Type Reactions for Related β-Aminocarbonyl Systems

The Mannich reaction is a classic and versatile method for the synthesis of β-aminocarbonyl compounds, also known as Mannich bases. wikipedia.org This three-component condensation reaction involves an active hydrogen-containing compound (like a ketone or aldehyde), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org The fundamental mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. wikipedia.org This is followed by the reaction with an enolizable carbonyl compound, leading to the formation of the β-aminocarbonyl product. wikipedia.org

Numerous catalysts have been developed to enhance the efficiency and scope of the Mannich reaction. For instance, bismuth nitrate (B79036) (Bi(NO3)3) has been demonstrated as an effective catalyst for the one-pot, three-component Mannich reaction of ketones with various aromatic amines and aldehydes at room temperature, resulting in excellent yields of β-amino carbonyl compounds. researchgate.net Similarly, ZnO nanoparticles have been utilized as a green, effective, and reusable catalyst for the synthesis of β-aminocarbonyl compounds under solvent-free conditions at room temperature. bas.bg This method offers advantages such as mild reaction conditions, cost-effectiveness, and simple product separation. bas.bg

The versatility of the Mannich reaction is further highlighted by its application with a range of substrates. Studies have shown successful one-pot three-component condensations of aromatic aldehydes, aromatic ketones, and aromatic amines using catalysts like sulfated MCM-41, leading to good yields of the corresponding β-amino carbonyl products. ijitee.org These reactions are often monitored by thin-layer chromatography (TLC) and the products are characterized by their melting points and spectroscopic data. ijitee.org The Mannich reaction remains a cornerstone in the synthesis of β-aminocarbonyl frameworks due to its atom economy and the ability to generate structural diversity.

Catalytic Approaches in the Synthesis of 2-Phenoxyethyl 3-aminobut-2-enoate

Catalysis plays a pivotal role in the modern synthesis of β-enaminones and their derivatives, such as 2-Phenoxyethyl 3-aminobut-2-enoate. Catalytic methods are broadly categorized into homogeneous and heterogeneous catalysis, each offering distinct advantages in terms of selectivity, efficiency, and catalyst recyclability.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species.

Transition metals are widely employed as catalysts in the synthesis of β-enaminones. Cobalt(II) chloride (CoCl₂) has been shown to be an effective catalyst for the synthesis of a variety of β-enaminones and β-enamino esters. researchgate.net This method involves the reaction of 1,3-dicarbonyl compounds with amines at room temperature under solvent-free conditions, providing the products in high yields. researchgate.net A simple, cost-effective, and modular strategy has also been developed for the synthesis of enaminones through the oxidative amination of aryl alkenes with amines and CHCl₃, using a cobalt salt as the catalyst. thieme-connect.com

Ruthenium-based complexes are also recognized for their high catalytic activity. rsc.org They have been successfully used in various organic transformations, including the synthesis of compounds with carbon-carbon multiple bonds. rsc.org For instance, ruthenium-catalyzed ortho-C–H bond alkylation of aromatic amides with α,β-unsaturated ketones has been developed, showcasing the versatility of ruthenium in C-C bond formation. rsc.org

Dirhodium(II) complexes have emerged as powerful catalysts for C-H amination reactions, which are instrumental in introducing nitrogen into organic molecules. nih.gov These catalysts have demonstrated high levels of enantioselectivity in the amination of benzylic C(sp³)–H bonds. nih.gov The modularity of these peptide-based dirhodium(II) catalysts allows for the rapid generation of catalyst libraries to optimize reaction outcomes for specific substrates. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of β-Enaminone Analogs

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| CoCl₂·6H₂O | 1,3-Dicarbonyl compounds, Amines | β-Enaminones, β-Enamino esters | Solvent-free, Room temperature, High yields (75-95%) researchgate.net |

| Cobalt Salt | Aryl alkenes, Amines, CHCl₃ | Enaminones | Cost-effective, Short reaction time thieme-connect.com |

| Ruthenium Complexes | Aromatic amides, α,β-Unsaturated ketones | ortho-Alkylated aromatic amides | Chelation-assisted, High functional group tolerance rsc.org |

| Dirhodium(II) Complexes | Benzylic C-H containing compounds, Sulfamates | Chiral β-amino compounds | High enantioselectivity nih.gov |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. In the context of β-aminocarbonyl synthesis, organocatalysts can facilitate enantioselective transformations. For example, proline and its derivatives are effective organocatalysts for asymmetric Mannich reactions, often leading to products with high stereoselectivity. wikipedia.org

Novel organocatalysts based on (S)-quininamine and enaminone or 1,2-benzenediamine hydrogen bond donors have been synthesized and evaluated. mdpi.com These catalysts have shown promising activity in Michael additions, a key step in the formation of some β-aminocarbonyl structures. mdpi.com Furthermore, the generation of β-enaminyl radicals via organocatalysis has opened new pathways for reactions such as the direct one-pot alkylation-aminoxidation of styrenes. rsc.orgrsc.org This approach utilizes the single-electron donor ability of the generated radicals. rsc.orgrsc.org The development of oxidative enamine catalysis, where an enamine is directly oxidized to an iminium species, has enabled the direct asymmetric β-functionalization of simple aldehydes. arizona.edu

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous due to their ease of separation from the reaction mixture and potential for recycling.

Metal oxides have proven to be robust and efficient heterogeneous catalysts for the synthesis of β-enaminones. A notable example is the use of Cu/AlO(OH) as a catalyst for the formation of β-enamino ketones and esters under solvent-, ligand-, and base-free conditions. rsc.orgresearchgate.net This catalyst is prepared from readily available precursors and has been characterized by various spectroscopic and microscopic techniques. rsc.orgresearchgate.net The reaction conditions are mild and environmentally friendly. rsc.org

Zinc oxide (ZnO) nanoparticles have also been employed as a green and reusable catalyst for the synthesis of β-aminocarbonyl compounds via Mannich reactions. bas.bg These reactions proceed efficiently at room temperature under solvent-free conditions, offering high yields and simple work-up procedures. bas.bg The catalytic activity of ZnO nanoparticles is significantly higher than that of bulk ZnO. bas.bg Additionally, composite materials like ZnO/ZnAl₂O₄ have been synthesized and show promise in catalytic applications due to their enhanced stability and activity. rsc.org The unique nanostructure of these materials, such as multi co-centric nanotubes, contributes to their high performance. rsc.org

Table 2: Examples of Heterogeneous Metal Oxide Catalysts in β-Enaminone Synthesis

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Cu/AlO(OH) | Diketones, Amines | β-Enamino ketones/esters | Solvent-, ligand-, and base-free, Mild conditions rsc.orgresearchgate.net |

| ZnO Nanoparticles | Aromatic aldehydes, Aromatic ketones, Aromatic amines | β-Amino carbonyl compounds | Solvent-free, Room temperature, Reusable catalyst bas.bg |

| ZnO/ZnAl₂O₄ | - | - | Enhanced stability and photocatalytic activity rsc.org |

Nanocatalyst Applications (e.g., Fe3O4@PEG-SO3H)

The application of nanocatalysts in organic synthesis represents a significant advancement, offering high efficiency, selectivity, and improved recyclability. In the synthesis of β-enaminones, various nanocatalysts have proven effective, particularly magnetic nanoparticles which allow for easy separation from the reaction mixture.

A notable example is the use of sulfonated polyethylene (B3416737) glycol-coated Fe3O4 nanocomposites (Fe3O4/PEG-SO3H). rsc.org These heterogeneous and magnetically-recyclable nanocatalysts have been effectively used for various organic transformations. rsc.orgnih.gov Their high efficiency stems from their large surface area and the synergistic effect between the magnetic core and the acidic functional groups on the surface. researchgate.netresearchgate.net For the synthesis of β-enaminones, which typically involves the condensation of a β-dicarbonyl compound (like 2-phenoxyethyl acetoacetate) with an amine, these catalysts can significantly accelerate the reaction under mild conditions. nih.gov The Fe3O4 core allows the catalyst to be easily recovered using an external magnet and reused multiple times without a significant loss in catalytic activity, aligning with green chemistry principles. rsc.org

Other nanocatalysts successfully employed for the synthesis of β-enaminones and related N-containing heterocycles include:

Fe3O4@SiO2–SO3H: A solid acid nanocatalyst used for three-component domino condensation reactions. nih.gov

Zinc Oxide (ZnO) and Magnesium Oxide (MgO) nanoparticles: These have been used for the efficient preparation of pyrazole (B372694) and dihydropyrano[2,3-c]-pyrazole derivatives, respectively, in green solvents like water. nih.gov

Copper (Cu) Nanoparticles: Grafted onto mesoporous polymers, these have been used for N-arylation reactions of imidazoles in water. nih.gov

The general mechanism involves the activation of the carbonyl group of the β-dicarbonyl compound by the acidic sites on the nanocatalyst, facilitating the nucleophilic attack by the amine, followed by dehydration to yield the stable β-enaminone product.

Green Chemistry Principles in Synthetic Optimization (e.g., Solvent-free, Ligand-free, Base-free Conditions)

The synthesis of β-enaminones has been a key area for the application of green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous substances. acs.org

Solvent-free Synthesis: A prominent green strategy is the use of solvent-free, or neat, reaction conditions. ajgreenchem.comscienceopen.com The condensation of β-dicarbonyl compounds with amines can often be achieved by simply mixing the reactants, sometimes with gentle heating. ajgreenchem.com This approach eliminates the need for potentially toxic organic solvents, simplifies work-up procedures, and often leads to higher yields and shorter reaction times. ajgreenchem.comrsc.orgrsc.org Several studies have demonstrated that a variety of β-enamino esters and ketones can be synthesized in high yields (73-99%) under solvent-free conditions. researchgate.netacgpubs.org

Catalyst-free Synthesis: In some instances, the reaction can proceed efficiently without any catalyst at all, particularly at elevated temperatures (e.g., 120 °C). ajgreenchem.com This method is highly desirable as it avoids catalyst cost, potential product contamination, and catalyst separation steps. ajgreenchem.com

Heterogeneous Catalysis: When a catalyst is necessary, solid acid catalysts are preferred over homogeneous liquid acids like H2SO4 or HCl. rsc.orgrsc.org Catalysts such as silica-supported heteropoly acids (e.g., PW/SiO2) have shown excellent activity under solvent-free conditions. rsc.orgrsc.org These catalysts are advantageous as they are easily separated from the reaction mixture, are often reusable, and are less corrosive. rsc.orgrsc.org Other catalysts used in green syntheses include ferric(III) ammonium (B1175870) nitrate, researchgate.netacgpubs.org gold(I)/silver(I) combinations, nih.gov and ceric ammonium nitrate, organic-chemistry.org many of which are effective under solvent-free conditions at room temperature.

These green methodologies offer significant advantages, including operational simplicity, reduction of waste, cost-effectiveness, and inherent safety, making them highly attractive for both academic and industrial applications. acs.org

Asymmetric Synthesis of Chiral Derivatives of 2-Phenoxyethyl 3-aminobut-2-enoate

The synthesis of chiral β-enaminones and their derivatives, such as β-amino acids, is of great interest due to their prevalence in pharmaceuticals and natural products. Asymmetric catalysis provides the most elegant routes to these enantiomerically enriched compounds. acs.orgyoutube.com

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral product in excess over the other. youtube.com For derivatives related to 2-Phenoxyethyl 3-aminobut-2-enoate, this typically involves the creation of a stereocenter at the α or β position relative to the carbonyl group.

One powerful strategy is the catalytic asymmetric hydroamination of α,β-unsaturated esters. For instance, copper hydride (CuH) catalysis has been used for the enantioselective synthesis of β-amino acid derivatives. nih.gov In this method, the regioselectivity of hydrocupration is controlled by a chiral ligand, enabling the delivery of copper to the β-position. The subsequent reaction with an electrophilic aminating agent furnishes the enantioenriched β-amino product. nih.gov

Another approach involves the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols, which are structurally related to β-enaminones. nih.gov This can be achieved through a multi-catalytic radical relay strategy, where an alcohol is transiently converted to a radical that undergoes intramolecular hydrogen-atom transfer (HAT). The enantioselectivity is controlled by a chiral copper catalyst that mediates radical generation and interception. nih.gov

Asymmetric enamine catalysis itself is a broad field where chiral amines react with carbonyl compounds to form chiral enamines in situ, which then react with electrophiles stereoselectively. acs.org

Diastereoselective Control in Synthesis

Diastereoselective synthesis is crucial when a molecule with multiple stereocenters is the target. The goal is to control the relative configuration of these centers. A key method involves using β-amino acids as chiral starting materials to synthesize more complex chiral enaminones. researchgate.netnih.gov In one approach, chiral β-amino acids are converted into ynones, which then undergo a cyclization to form a six-membered enaminone. researchgate.netnih.gov This process allows the chirality from the starting amino acid to direct the formation of new stereocenters.

The addition of silyl (B83357) enol ethers derived from ynones to sulfinimines has been shown to produce β-sulfinamido ynones with very good diastereoselectivity. These products can then serve as versatile precursors for other bioactive compounds. researchgate.net These methods demonstrate that by starting with a chiral pool material or by using a chiral auxiliary, the stereochemical outcome of reactions to form complex enaminone derivatives can be effectively controlled.

Derivatization Strategies for 2-Phenoxyethyl 3-aminobut-2-enoate

The structural motif of 2-Phenoxyethyl 3-aminobut-2-enoate offers several sites for chemical modification to generate a library of analogs with diverse properties. The primary sites for derivatization are the amino group, the ester moiety, and the vinylogous methyl group.

Modification at the Amino Group

The amino group of β-enaminones is highly nucleophilic and serves as a key handle for derivatization.

Reaction with Electrophiles: The NH2 group can readily react with a wide range of electrophiles. For example, reaction with ethanoic anhydride (B1165640) or glacial ethanoic acid can yield the corresponding N-acetylated derivative. nih.gov Treatment with N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be used to form N,N-dimethylformimidamide derivatives, which are useful intermediates for synthesizing heterocyclic compounds. researchgate.net

Formation of Schiff Bases: Condensation with aldehydes or ketones leads to the formation of Schiff bases (imines). This reaction expands the molecular complexity and is a common strategy in the synthesis of novel bioactive compounds. nih.gov

Synthesis of Fused Heterocycles: The amino group, in concert with the adjacent carbonyl, facilitates cyclocondensation reactions to form a variety of heterocyclic systems. For instance, β-enaminonitriles, which are closely related to β-enamino esters, are used as scaffolds to synthesize tetrahydrobenzo[b]thiophene derivatives by reacting the amino group with various carbon-centered electrophiles. nih.gov Similarly, reaction of the amino group of a related tetrahydrobenzo[b]thiophene ester with 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid results in a more complex enamine structure. urfu.ru These derivatization strategies highlight the utility of the enamine moiety as a versatile synthon for creating diverse chemical entities.

Table 1: Nanocatalysts in β-Enaminone Synthesis

| Catalyst | Precursors | Conditions | Key Advantages |

|---|---|---|---|

| Fe3O4/PEG-SO3H | β-Dicarbonyl, Amine | Solvent-free | Magnetically recyclable, high efficiency, reusable >10 times. rsc.org |

| Fe3O4@SiO2–SO3H | 4-Aminocoumarin, Arylglyoxal, Arylamine | Solvent-free | Mild conditions, short reaction times, excellent yields. nih.gov |

| ZnO Nanoparticles | Phenyl hydrazine, Ethyl acetoacetate | Water, Room Temp. | Environmentally benign, rapid reaction. nih.gov |

| MgO Nanoparticles | Hydrazine, Aldehyde, Malononitrile, 3-Oxopropanoate | Water, Room Temp. | Efficient, excellent yields for multi-component reactions. nih.gov |

Table 2: Green Chemistry Approaches for β-Enaminone Synthesis

| Principle | Method | Catalyst/Conditions | Yield Range |

|---|---|---|---|

| Solvent-Free | Condensation | Catalyst-free, 120 °C | High to Excellent ajgreenchem.com |

| Solvent-Free | Condensation | Ferric(III) ammonium nitrate, Room Temp. | 69-92% researchgate.netacgpubs.org |

| Solvent-Free | Condensation | PW/SiO2 | High to Excellent rsc.orgrsc.org |

| Solvent-Free | Condensation | [(PPh3)AuCl]/AgOTf, Room Temp. | 76-98% nih.gov |

| Aqueous Media | Condensation | Ultrasound promotion | Good yields researchgate.net |

Transformations at the Ester Moiety

The ester functionality in 2-Phenoxyethyl 3-aminobut-2-enoate and its analogs is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Key transformations include hydrolysis, transesterification, amide formation, and reduction.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino carboxylic acid. However, it is important to note that β-keto acids, which can be formed from the hydrolysis of the corresponding β-keto esters, are prone to decarboxylation. nih.govaklectures.com While specific studies on the hydrolysis of 2-Phenoxyethyl 3-aminobut-2-enoate are not prevalent in the reviewed literature, the general mechanism for ester hydrolysis is well-established. masterorganicchemistry.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The stability of the resulting carboxylate salt under basic conditions can prevent immediate decarboxylation. The hydrolysis of ethers, such as the phenoxyethyl group, generally requires more forcing acidic conditions. stackexchange.comvedantu.commasterorganicchemistry.comyoutube.comyoutube.com

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. nih.gov This method is particularly useful for modifying the ester group of β-enaminoesters to introduce different alkyl or aryl groups, potentially altering the compound's physical and chemical properties. A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been employed for the transesterification of β-keto esters. nih.gov The reaction is often chemoselective for the β-keto ester group over other ester functionalities in the molecule. nih.gov

Amide Formation: The ester can be converted to an amide by reacting it with ammonia or a primary or secondary amine. masterorganicchemistry.commasterorganicchemistry.com This reaction, often requiring heat, proceeds via nucleophilic acyl substitution. masterorganicchemistry.com The resulting β-enaminone amides are valuable synthetic intermediates. For instance, enaminone esters have been successfully converted into enaminone amides, which can then undergo further reactions. nih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation from the corresponding carboxylic acid (obtained after hydrolysis). masterorganicchemistry.com

Reduction: The ester group of β-enaminoesters can be reduced to the corresponding alcohol. While some β-enaminoesters have shown resistance to reduction by metal hydrides, unhindered esters can be reduced to alcohols using reagents like sodium borohydride. nih.gov More potent reducing agents such as lithium aluminum hydride (LiAlH₄) are generally effective in reducing esters to primary alcohols. acs.org The choice of reducing agent is critical to achieve selectivity, especially in the presence of other reducible functional groups.

Table 1: Summary of Transformations at the Ester Moiety of β-Enaminoesters

| Transformation | Reagents and Conditions | Product Type | Notes |

| Hydrolysis | H₃O⁺ or OH⁻, heat | β-Amino carboxylic acid | β-keto acid intermediates are prone to decarboxylation. nih.govaklectures.com |

| Transesterification | R'OH, acid or base catalyst | New β-Enaminoester | Highly versatile for modifying the ester group. nih.gov |

| Amide Formation | NH₃, R'NH₂, or R'₂NH, heat | β-Enaminone amide | Proceeds via nucleophilic acyl substitution. masterorganicchemistry.comnih.gov |

| Reduction | NaBH₄, LiAlH₄ | γ-Amino alcohol | Reducibility can be sterically hindered. nih.govacs.org |

Functionalization of the Phenoxyethyl Group

The phenoxyethyl group in 2-Phenoxyethyl 3-aminobut-2-enoate offers another site for chemical modification, primarily through reactions involving the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution: The phenyl ring of the phenoxyethyl group is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents. libretexts.org The ether oxygen is an activating group, directing incoming electrophiles to the ortho and para positions.

Halogenation: The aromatic ring can be halogenated using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). acgpubs.org

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation and acylation of the phenyl ring can be performed via Friedel-Crafts reactions. libretexts.orgnih.govmasterorganicchemistry.com Friedel-Crafts alkylation involves reacting the compound with an alkyl halide in the presence of a Lewis acid, while acylation uses an acyl halide or anhydride. libretexts.orgmasterorganicchemistry.com These reactions can introduce alkyl or acyl groups onto the aromatic ring.

Cleavage of the Ether Linkage: The ether bond in the phenoxyethyl group can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.com This reaction would lead to the formation of a phenol (B47542) and a 2-haloethanol derivative. The hydrolysis of ethers is generally a challenging reaction requiring harsh conditions. stackexchange.comvedantu.commasterorganicchemistry.comyoutube.comyoutube.com

Table 2: Functionalization Strategies for the Phenoxyethyl Group

| Functionalization | Reagents and Conditions | Product Feature | Notes |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogenated phenyl ring | Electrophilic aromatic substitution. acgpubs.org |

| Nitration | HNO₃, H₂SO₄ | Nitrated phenyl ring | Electrophilic aromatic substitution. masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | Alkylated phenyl ring | Electrophilic aromatic substitution. libretexts.orgnih.govmasterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Acylated phenyl ring | Electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com |

| Ether Cleavage | HBr or HI, heat | Phenol and 2-haloethanol | Requires strong acid and harsh conditions. masterorganicchemistry.com |

Molecular Structure and Advanced Spectroscopic Characterization of 2 Phenoxyethyl 3 Aminobut 2 Enoate

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive structure of 2-Phenoxyethyl 3-aminobut-2-enoate is established through a combination of advanced spectroscopic methods. These techniques provide a complete picture of the molecule's atomic connectivity, functional groups, and three-dimensional arrangement. The compound's molecular formula is C12H15NO3, with a monoisotopic mass of 221.105193 g/mol . epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is fundamental to understanding the detailed structure of 2-Phenoxyethyl 3-aminobut-2-enoate in solution. It provides insights into the molecular conformation and the presence of tautomeric forms. Like its analogue, ethyl 3-aminobut-2-enoate, the target molecule is known to exhibit keto-enol tautomerism, existing predominantly as the enamine tautomer due to the stability conferred by intramolecular hydrogen bonding. biosynth.comresearchgate.net This creates a conjugated system involving the amino group, the double bond, and the carbonyl group.

Proton NMR (¹H NMR) is crucial for identifying the specific tautomeric forms and analyzing the hydrogen bonding within 2-Phenoxyethyl 3-aminobut-2-enoate. The enamine tautomer features a characteristic intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (C=O), forming a stable six-membered pseudo-ring. researchgate.net

Key expected signals in the ¹H NMR spectrum would include:

Amino Protons (NH₂): A broad signal expected at a downfield chemical shift, indicative of its involvement in the intramolecular hydrogen bond. The chemical environment of these protons makes them distinct.

Vinyl Proton (=CH-): A singlet whose chemical shift provides information about the electronic environment of the conjugated system.

Methyl Protons (-C(NH₂)=CH₃): A sharp singlet corresponding to the methyl group attached to the double bond.

Phenoxyethyl Group Protons: Signals for the aromatic protons of the phenyl ring, typically appearing in the 6.8-7.5 ppm region, and two sets of triplets for the non-equivalent methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the ethyl bridge.

Table 1: Expected ¹H NMR Signals for 2-Phenoxyethyl 3-aminobut-2-enoate

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Phenyl (Ar-H) | ~ 6.8 - 7.5 | Multiplet | Protons on the aromatic ring. |

| Amino (NH₂) | Downfield, broad | Singlet (broad) | Involved in intramolecular H-bonding. |

| Vinyl (=CH) | ~ 4.5 - 5.0 | Singlet | Part of the enamine system. |

| Methylene (-O-CH₂-) | ~ 4.2 - 4.4 | Triplet | Adjacent to the ester oxygen. |

| Methylene (-CH₂-OAr) | ~ 4.0 - 4.2 | Triplet | Adjacent to the phenoxy oxygen. |

Carbon-13 NMR (¹³C NMR) complements the proton NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a complete analysis of the carbon skeleton.

Expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): A signal in the highly deshielded region (~170 ppm), characteristic of an ester carbonyl.

Olefinic Carbons (C=C): Two signals for the carbons of the double bond. The carbon attached to the nitrogen (C-NH₂) would be further downfield than the other vinyl carbon (=CH).

Aromatic Carbons: Multiple signals in the aromatic region (~114-158 ppm) corresponding to the carbons of the phenoxy group.

Methylene and Methyl Carbons: Signals in the upfield region corresponding to the two methylene carbons of the ethyl bridge and the terminal methyl group.

Table 2: Expected ¹³C NMR Signals for 2-Phenoxyethyl 3-aminobut-2-enoate

| Carbon Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | ~ 170 | Ester carbonyl carbon. |

| Olefinic (C-NH₂) | ~ 160 | Carbon attached to the amino group. |

| Aromatic (C-OAr) | ~ 158 | Quaternary aromatic carbon bonded to oxygen. |

| Aromatic (CH) | ~ 114 - 130 | Aromatic methine carbons. |

| Olefinic (=CH) | ~ 85 | Vinyl carbon. |

| Methylene (-O-CH₂-) | ~ 65 | Methylene carbon adjacent to the ester. |

| Methylene (-CH₂-OAr) | ~ 63 | Methylene carbon adjacent to the phenoxy group. |

2D NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For 2-Phenoxyethyl 3-aminobut-2-enoate, a key correlation would be observed between the two adjacent methylene groups (-O-CH₂-CH₂-O-) in the phenoxyethyl chain, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the direct assignment of a proton signal to its attached carbon. For instance, the vinyl proton signal would show a cross-peak with the vinyl carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). youtube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. Key HMBC correlations would include the correlation from the NH₂ protons to the carbonyl carbon (C=O) and the C-NH₂ carbon, confirming the intramolecular hydrogen bond and the enamine structure. Correlations from the methylene protons of the ethyl bridge to the carbonyl carbon and the aromatic carbons would definitively link the phenoxy and the 3-aminobut-2-enoate moieties.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 2-Phenoxyethyl 3-aminobut-2-enoate would provide clear evidence for its key structural features.

The presence of strong intramolecular hydrogen bonding significantly influences the vibrational frequencies. For related β-enamino esters, the N-H stretching vibrations appear as two distinct bands, and the C=O stretching vibration is shifted to a lower frequency compared to a non-conjugated ester, which is a hallmark of the conjugated enamine system.

Table 3: Expected IR Absorption Bands for 2-Phenoxyethyl 3-aminobut-2-enoate

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Amino (N-H) | ~ 3200 - 3400 | Stretching (involved in H-bonding) |

| Aromatic (C-H) | ~ 3000 - 3100 | Stretching |

| Aliphatic (C-H) | ~ 2850 - 2980 | Stretching |

| Carbonyl (C=O) | ~ 1650 - 1670 | Stretching (conjugated) |

| Alkene (C=C) | ~ 1600 - 1620 | Stretching (conjugated) |

| Aromatic (C=C) | ~ 1450 - 1600 | Ring Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. The molecular weight of 2-Phenoxyethyl 3-aminobut-2-enoate is 221.256 g/mol (average mass). epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 221. The fragmentation pattern would likely involve characteristic cleavages of the ester and ether linkages. Expected fragmentation pathways include:

Loss of the phenoxyethyl group ([M - C₈H₉O₂]⁺) or the phenoxy group ([M - C₆H₅O]⁺).

Cleavage of the ester bond, leading to fragments corresponding to the 3-aminobut-2-enoate moiety and the phenoxyethyl cation.

Fragmentation of the phenoxyethyl chain itself.

This fragmentation data helps to confirm the sequence and connectivity of the different structural units within the molecule.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of 2-Phenoxyethyl 3-aminobut-2-enoate, the spectrum is expected to be dominated by transitions associated with its conjugated enamino ester and phenoxy groups.

The key chromophore in the molecule is the 3-aminobut-2-enoate moiety, which constitutes a conjugated system. This system involves the lone pair of electrons on the nitrogen atom, the carbon-carbon double bond (C=C), and the carbon-oxygen double bond (C=O) of the ester group. This extended π-system is expected to give rise to intense π → π* transitions. For comparison, a simple, unconjugated alkene typically absorbs around 170 nm, but in a conjugated system like this, the absorption maximum (λmax) is shifted to a longer wavelength (a bathochromic shift) due to the smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the presence of the nitrogen and oxygen atoms with their non-bonding electrons (lone pairs) allows for n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. The phenoxy group also contains a chromophore, the benzene (B151609) ring, which exhibits characteristic absorptions due to π → π* transitions. The interaction between the phenoxy group and the enamino ester moiety, though separated by an ethyl bridge, could lead to subtle shifts in the absorption maxima compared to the individual chromophores.

Expected UV-Visible Absorption Data for 2-Phenoxyethyl 3-aminobut-2-enoate

| Type of Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Enamino ester, Phenyl ring |

| n → π | > 300 | Carbonyl group, Amino group |

This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for 2-Phenoxyethyl 3-aminobut-2-enoate is not available, the analysis of a closely related compound, methyl 3-aminobut-2-enoate, offers significant insights into the likely structural features of the target molecule. researchgate.netnih.gov

The enamino ester moiety (NH2-C=CH-COOR) is expected to be nearly planar. researchgate.net This planarity arises from the delocalization of π-electrons across the N-C=C-C=O system. In methyl 3-aminobut-2-enoate, the non-hydrogen atoms of the enamino ester group lie almost in the same plane, with a root-mean-square deviation of only 0.036 Å. researchgate.net This planarity is stabilized by the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen, which creates a stable six-membered ring-like structure known as an S(6) motif. researchgate.netnih.gov It is highly probable that 2-Phenoxyethyl 3-aminobut-2-enoate would adopt a similar planar conformation for its enamino ester core.

Selected Bond Lengths and Angles for a Similar Enamino Ester (Methyl 3-aminobut-2-enoate)

| Parameter | Value |

| C=C bond length | ~1.37 Å |

| C-N bond length | ~1.33 Å |

| C=O bond length | ~1.24 Å |

| C-O bond length | ~1.34 Å |

| N-C=C bond angle | ~123° |

| C=C-C bond angle | ~121° |

| C-C=O bond angle | ~120° |

Data from the crystal structure of methyl 3-aminobut-2-enoate and is illustrative for the enamino ester moiety. researchgate.net

In the solid state, molecules of 2-Phenoxyethyl 3-aminobut-2-enoate are expected to be held together by a network of intermolecular hydrogen bonds. The primary hydrogen bond donor is the amino group (-NH2), and the primary acceptor is the carbonyl oxygen (C=O) of the ester.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance have the same chemical composition but different internal crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability.

The existence of polymorphism in 2-Phenoxyethyl 3-aminobut-2-enoate is plausible, as is the case for many organic molecules with flexible conformations and hydrogen bonding capabilities. The flexibility of the phenoxyethyl side chain could allow for different packing arrangements in the crystal lattice. Furthermore, variations in the hydrogen bonding network (e.g., different chain or sheet motifs) could give rise to different polymorphic forms. The specific conditions of crystallization, such as the solvent used and the rate of cooling, would likely influence which polymorph is obtained. Without experimental data, the existence and nature of any polymorphs of 2-Phenoxyethyl 3-aminobut-2-enoate remain a matter of speculation.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2 Phenoxyethyl 3 Aminobut 2 Enoate

Tautomerism and Isomerization of 2-Phenoxyethyl 3-aminobut-2-enoate

Tautomerism and isomerization are key aspects of the chemistry of 2-Phenoxyethyl 3-aminobut-2-enoate, influencing its reactivity and the formation of different structural forms.

2-Phenoxyethyl 3-aminobut-2-enoate, as a β-enamino ester, exists in equilibrium with its tautomeric forms. benthamdirect.com The primary tautomerism at play is the imine-enamine tautomerism, which is analogous to the more commonly known keto-enol tautomerism. fiveable.melibretexts.org The enamine form is generally the more stable and predominant tautomer in this class of compounds. wikipedia.org

The equilibrium involves the migration of a proton from the nitrogen atom to the α-carbon, which would form the corresponding imine. However, the delocalization of the nitrogen lone pair into the carbon-carbon double bond in the enamine form provides significant stabilization, making it the favored tautomer. wikipedia.org

While less significant, keto-enol tautomerism can also be considered. This would involve the tautomerization of the ester carbonyl group to an enol form. However, the stability of the carbonyl group generally makes the keto form significantly more stable than the enol form in simple esters. libretexts.orgmasterorganicchemistry.com

The position of these equilibria can be influenced by factors such as the solvent and the presence of acid or base catalysts. libretexts.orgmasterorganicchemistry.com

Table 1: Tautomeric Forms of 2-Phenoxyethyl 3-aminobut-2-enoate

| Tautomeric Form | Structural Features | Predominance |

| Enamine | C=C-N | Predominant form |

| Imine | C-C=N | Minor contributor |

| Keto (Ester) | C=O | Predominant form of the ester moiety |

| Enol | C=C-OH | Minor contributor |

Isomerization around the C=C double bond of 2-Phenoxyethyl 3-aminobut-2-enoate leads to the formation of E and Z isomers. The relative stability and interconversion of these isomers are influenced by steric and electronic factors. Intramolecular hydrogen bonding between the amino group and the ester carbonyl group can play a significant role in stabilizing the Z-isomer. researchgate.net

The barrier to E/Z isomerization can be measured using techniques like nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The rate of isomerization is dependent on temperature, and the activation energy for this process can be determined. researchgate.net For related β-aminoacrylates, both acid and base-catalyzed methods have been developed to stereoselectively prepare either the E or Z isomer. acs.org The choice of solvent can also influence the selective formation of a particular isomer in acid-catalyzed reactions. acs.org

Table 2: Factors Influencing E/Z Isomerization

| Factor | Influence on Isomerization |

| Intramolecular Hydrogen Bonding | Can stabilize the Z-isomer. researchgate.net |

| Catalysts | Both acid and base can promote interconversion. acs.org |

| Solvent | Can influence the stereochemical outcome of catalyzed reactions. acs.org |

| Temperature | Affects the rate of isomerization. researchgate.net |

Nucleophilic and Electrophilic Reactivity of 2-Phenoxyethyl 3-aminobut-2-enoate

The dual functionality of 2-Phenoxyethyl 3-aminobut-2-enoate allows it to act as both a nucleophile and an electrophile. benthamdirect.com

The enamine moiety is the primary site of nucleophilic reactivity. The nitrogen lone pair delocalization makes the α-carbon electron-rich and thus nucleophilic. wikipedia.org This allows for reactions with various electrophiles.

Enamines are known to react with alkyl halides in alkylation reactions. wikipedia.org The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond. wikipedia.org

The ester carbonyl group is an electrophilic site. The carbonyl carbon is susceptible to attack by nucleophiles. This can lead to hydrolysis or transesterification reactions under appropriate conditions. For instance, reaction with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the phenoxyethyl group.

The nucleophilic character of the α-carbon of the enamine makes 2-Phenoxyethyl 3-aminobut-2-enoate a valuable precursor in carbon-carbon bond-forming reactions. benthamdirect.com Enamines are widely used as enolate equivalents in reactions like the Michael addition and other conjugate additions. wikipedia.org

In these reactions, the enamine adds to an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion regenerates a carbonyl group, leading to a 1,5-dicarbonyl compound. masterorganicchemistry.com

Cyclization Reactions Involving 2-Phenoxyethyl 3-aminobut-2-enoate

The enamine and ester functionalities within 2-phenoxyethyl 3-aminobut-2-enoate make it a valuable precursor for the synthesis of various heterocyclic systems. Its ability to participate in both intermolecular and intramolecular cyclization reactions is a cornerstone of its synthetic utility.

Formation of Heterocyclic Compounds (e.g., Pyridines, Pyrroles, Pyrazines, Pyrrolidones)

The inherent reactivity of the β-enamino ester moiety is leveraged in several classic and modern synthetic methodologies to construct important heterocyclic scaffolds.

Pyridines and Pyridinones: The Hantzsch pyridine (B92270) synthesis, a well-established multi-component reaction, can utilize β-enamino esters as key intermediates. wikipedia.orgacs.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (one of which can be replaced by an enamine like 2-phenoxyethyl 3-aminobut-2-enoate), and a nitrogen source like ammonia (B1221849). wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine. chemtube3d.com Furthermore, β-enamino esters can react with compounds containing active methylene (B1212753) groups, such as acetylacetone, in the presence of an acid catalyst to yield pyridinone derivatives. nih.govnih.gov

Pyrroles and Pyrrolidones: The Knorr pyrrole (B145914) synthesis and its variations provide a route to substituted pyrroles from β-enamino esters. wikipedia.orgwordpress.com The classical Knorr synthesis involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group alpha to a carbonyl, a role that 2-phenoxyethyl 3-aminobut-2-enoate can fulfill. wikipedia.org A related method, the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with a primary amine, which can be conceptually linked to the reactivity of enamines. wikipedia.orgrgmcet.edu.in Additionally, β-enamino esters serve as versatile starting materials for the synthesis of substituted pyrrolidinones. nih.govbeilstein-journals.org For instance, copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters provides a pathway to highly functionalized pyrrolidine (B122466) β-amino acid derivatives. rsc.org

Pyrazines: While direct synthesis of pyrazines from 2-phenoxyethyl 3-aminobut-2-enoate is not prominently documented, analogous biocatalytic syntheses highlight the potential pathways. Transaminases can be used to aminate β-keto esters to form β-amino esters. In the presence of α-diketones, these can undergo a biocatalytic equivalent of the Knorr pyrrole synthesis. wikipedia.org In a related process for pyrazine (B50134) synthesis, α-amino ketones, which can be formed biocatalytically, undergo oxidative dimerization to form pyrazines. wikipedia.org

Intramolecular Cyclization Pathways

The structure of 2-phenoxyethyl 3-aminobut-2-enoate and its derivatives allows for intramolecular cyclization reactions, leading to the formation of cyclic structures. For example, studies on analogous N-substituted enaminone esters have demonstrated that aryl radical cyclization can occur. N-benzyl and N-phenethyl enaminone esters undergo 5-exo and 6-exo cyclizations, respectively, to form the corresponding heterocyclic products. nih.gov

In another example, enolates of chiral ω-imino esters, which are structurally related to β-enamino esters, undergo intramolecular cyclization to produce polycyclic β-lactams and cyclic β-amino acid derivatives with a high degree of stereocontrol. acs.orgdatapdf.comnih.gov Furthermore, tandem reactions have been developed where an intermolecular β-enamino ester formation is followed by an intramolecular cyclization catalyzed by an indium salt, leading to the efficient synthesis of β-(N-indolyl)-α,β-unsaturated esters. acs.org

Reduction and Oxidation Chemistry of 2-Phenoxyethyl 3-aminobut-2-enoate

The carbon-carbon double bond and the ester functionality in 2-phenoxyethyl 3-aminobut-2-enoate are susceptible to reduction, offering pathways to saturated amino esters. Oxidation reactions are less common but can be used to modify the molecule.

Stereoselective Reduction of the C=C Double Bond

The stereoselective reduction of the C=C double bond in β-enamino esters is a crucial transformation for the synthesis of chiral β-amino esters, which are valuable building blocks in medicinal chemistry.

Diastereoselective Reduction: Hydride reagents, such as sodium triacetoxyborohydride (B8407120) in acetic acid, have been effectively used for the reduction of enantiopure β-enamino esters. acs.orgcapes.gov.br This method often proceeds with good diastereoselectivity, yielding the corresponding β-amino esters. researchgate.net

Enantioselective Hydrogenation: A more versatile and widely used approach is the catalytic asymmetric hydrogenation of the prochiral C=C double bond. This has been achieved with high efficiency using transition metal catalysts, particularly rhodium and iridium, complexed with chiral phosphine (B1218219) ligands. nih.govthieme-connect.com Ligands such as those from the Josiphos, BoPhoz, and MalPhos families have been shown to provide excellent enantioselectivity (often >90% ee) in the hydrogenation of unprotected β-enamino esters. nih.gov Heterogeneous catalysis, for instance using a PtO₂ catalyst, has also been employed for the highly diastereoselective hydrogenation of pure (Z)-enamines derived from β-ketoesters. nih.gov

| Catalyst System | Substrate Type | Product | Selectivity (dr or ee) | Reference |

| Sodium triacetoxyborohydride/AcOH | Enantiopure β-enamino esters | β-amino esters | Good diastereoselectivity | acs.orgcapes.gov.br |

| Rh-Josiphos | Unprotected enamino esters | β-amino esters | 93-97% ee | nih.gov |

| PtO₂ (heterogeneous) | Pure (Z)-enamines | Chiral β-amino esters | up to 200:1 dr | nih.gov |

| IrCl(cod)₂ | β-N-substituted enamino esters | β-N-substituted amino esters | High yield (racemic) | thieme-connect.com |

| Rh-MalPhos | (E)- and (Z)-enamines | β-amino esters | up to 99% ee for (E), up to 90% ee for (Z) |

Reductive Cyclizations

Reductive cyclization offers a powerful strategy to construct complex nitrogen-containing heterocyclic systems from linear precursors. While specific examples starting directly from 2-phenoxyethyl 3-aminobut-2-enoate are not abundant, related transformations illustrate the principle. For instance, a general method for synthesizing fused five- and six-membered nitrogen heterocycles involves the reductive cyclization of amino α-keto esters. acs.org This highlights the potential for similar intramolecular reductive coupling in appropriately functionalized derivatives of 2-phenoxyethyl 3-aminobut-2-enoate. Additionally, the synthesis of cyclic poly(β-amino ester)s has been achieved through a free-radical initiating ring-closure reaction, which can be viewed as a form of cyclization involving the ester and amino functionalities. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 2-phenoxyethyl 3-aminobut-2-enoate is crucial for optimizing reaction conditions and predicting product outcomes.

Hantzsch Pyridine Synthesis: The mechanism of the Hantzsch synthesis is generally understood to proceed through several key steps. wikipedia.orgorganic-chemistry.org One pathway involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound. acs.org Separately, the second equivalent of the β-dicarbonyl compound reacts with ammonia to form an enamine intermediate. youtube.comquimicaorganica.org A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, leads to the dihydropyridine (B1217469) ring. quimicaorganica.orgprinceton.edu The final step is an oxidation to achieve the aromatic pyridine. chemtube3d.com

Knorr and Paal-Knorr Pyrrole Synthesis: The mechanism of the Knorr pyrrole synthesis begins with the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by an intramolecular cyclization (an aldol-type reaction) and subsequent elimination of water to form the aromatic pyrrole ring. wordpress.comchemtube3d.com The Paal-Knorr mechanism is similar, initiated by the attack of the amine on a protonated carbonyl to form a hemiaminal. A second attack on the other carbonyl forms a cyclic dihydroxy intermediate, which then dehydrates to yield the pyrrole. wikipedia.orgrgmcet.edu.in

Stereoselective Reduction: The stereoselectivity observed in the hydride reduction of chiral β-enamino esters has been explained by a proposed model involving the formation of an enol ester-diacetoxyborohydride intermediate. acs.orgcapes.gov.br This intermediate facilitates an intramolecular hydride transfer, with the stereochemical outcome dictated by the existing chiral center. In catalytic asymmetric hydrogenation, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the hydrogen to one face of the C=C double bond of the substrate, leading to the preferential formation of one enantiomer.

Mentioned Chemical Compounds

| Compound Name |

| 2-Phenoxyethyl 3-aminobut-2-enoate |

| Acetylacetone |

| Ammonia |

| 2-Phenoxyethyl 3-aminobut-2-enoate |

| Pyridine |

| Pyrrole |

| Pyrazine |

| Pyrrolidone |

| 1,4-Dihydropyridine |

| Pyridinone |

| α-Amino ketone |

| 1,4-Dicarbonyl compound |

| β-(N-Indolyl)-α,β-unsaturated ester |

| β-Lactam |

| Sodium triacetoxyborohydride |

| Acetic acid |

| β-Amino ester |

| Platinum(IV) oxide (PtO₂) |

| Amino α-keto ester |

No Publicly Available Research on the Reactivity and Transformational Chemistry of 2-Phenoxyethyl 3-aminobut-2-enoate

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the reactivity, reaction mechanisms, or transformational chemistry of the chemical compound 2-Phenoxyethyl 3-aminobut-2-enoate.

As a result, it is not possible to provide an article structured around the requested outline, which includes the identification of reaction intermediates, transition state analysis, and kinetic studies. The generation of such an article would necessitate speculative and unverified information, which falls outside the scope of scientifically accurate reporting.

Kinetic Studies of Reactions Involving 2-Phenoxyethyl 3-aminobut-2-enoate:The rates and mechanisms of reactions involving this compound have not been a subject of published kinetic studies.

While information exists for structurally similar compounds, such as other esters of 3-aminobut-2-enoic acid, these findings cannot be accurately extrapolated to the 2-phenoxyethyl ester derivative without direct experimental evidence.

Therefore, the requested article cannot be generated at this time due to the absence of foundational research on the specific chemical compound .

Computational Chemistry and Theoretical Insights into 2 Phenoxyethyl 3 Aminobut 2 Enoate

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. For a molecule such as 2-Phenoxyethyl 3-aminobut-2-enoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G**, would be standard for predicting its properties. mdpi.com

Geometry Optimization and Conformational Analysis

Before properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. Geometry optimization is a computational process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-Phenoxyethyl 3-aminobut-2-enoate, which contains several rotatable single bonds, a comprehensive conformational analysis is crucial. This involves identifying various stable conformers and determining their relative energies to find the global minimum energy structure, which is the most populated and stable form of the molecule.

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating a site prone to electrophilic attack.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, marking a site susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. mdpi.com

These parameters are instrumental in predicting how 2-Phenoxyethyl 3-aminobut-2-enoate might interact with other reagents.

Table 1: Conceptual Quantum Chemical Parameters

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and polarizability. mdpi.com |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | A higher value indicates a stronger pull on electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A "hard" molecule has a large HOMO-LUMO gap. mdpi.com |

| Chemical Softness (S) | The reciprocal of hardness. | A "soft" molecule has a small HOMO-LUMO gap. mdpi.com |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can simulate the spectroscopic properties of a molecule. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. These calculated frequencies are often scaled to correct for systematic errors in the computational method and can be compared with experimental FT-IR spectra to confirm structural assignments. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. These theoretical spectra are invaluable for interpreting and validating experimental data.

Tautomeric Preferences and Energy Differences

2-Phenoxyethyl 3-aminobut-2-enoate belongs to the class of β-enamino esters, which can exhibit tautomerism. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, the primary equilibrium would be between the enamine and imine forms.